molecular formula C18H17ClN4O B2650095 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide CAS No. 1181486-65-6

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide

Cat. No.: B2650095
CAS No.: 1181486-65-6
M. Wt: 340.81
InChI Key: HAYDGMWTCNHYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole derivatives, such as “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide”, are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . They have been studied extensively for their diverse applications in areas such as technology, medicine, and agriculture .

Scientific Research Applications

Polymer Synthesis and Material Science

Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were prepared from a new monomer derived from similar chemical structures. These synthesized polymers, with intrinsic viscosities ranging from 0.33 to 0.53 dL/g, were found to be soluble in various organic solvents. They exhibited no glass transition temperatures before degradation, with the polyamides and polyimides showing a 5% weight loss temperature of approximately 420°C and 470°C, respectively. These materials did not undergo any thermal transitions, such as degradation or crosslinking, up to 440°C, indicating their potential for high-temperature applications in materials science (S. Kim et al., 2016).

Heterocyclic Chemistry and Synthesis

Research on the synthesis of heterocyclic compounds based on pyrazole derivatives reveals their versatility as building blocks in organic synthesis. For instance, studies involving the synthesis of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines highlight the structural diversity attainable through different synthetic routes. These compounds have potential applications in the development of new materials, ligands for catalysis, and organic electronic devices (J. Quiroga et al., 1999).

Antimicrobial Research

Pyrazole derivatives have been evaluated for their antimicrobial properties. For example, a series of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones were synthesized and tested for their antimicrobial activity. These compounds exhibited a moderate degree of potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as templates for the development of new antimicrobial agents (E. Sharshira & N. M. Hamada, 2012).

Drug Discovery and Molecular Docking

Molecular docking studies of pyrazole derivatives, particularly focusing on their interaction with cannabinoid receptors, have provided insights into the structural requirements for receptor affinity. Such research aids in the rational design of compounds with potential therapeutic applications, including the development of new drugs targeting cannabinoid receptors for various medical conditions (R. Lan et al., 1999).

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-5-7-17(8-6-15)23-12-13(11-21-23)9-14(10-20)18(24)22-16-3-1-2-4-16/h5-9,11-12,16H,1-4H2,(H,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDGMWTCNHYNP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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